

Literature review of the applications of Methyl 2-alkynoates in organic synthesis

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The Versatility of Methyl 2-Alkynoates in Organic Synthesis: A Comparative Guide

Methyl 2-alkynoates are powerful and versatile building blocks in organic synthesis, prized for their dual electrophilic sites which enable a diverse range of chemical transformations. Their unique electronic properties make them valuable substrates in cycloaddition reactions, conjugate additions, and multicomponent reactions for the construction of complex molecular architectures, particularly heterocyclic scaffolds of medicinal and biological importance. This guide provides a comparative analysis of the applications of methyl 2-alkynoates in these key areas, evaluating their performance against common alternatives and providing detailed experimental data and protocols for researchers, scientists, and drug development professionals.

Cycloaddition Reactions: Building Rings with Precision

Methyl 2-alkynoates are excellent dienophiles and dipolarophiles in cycloaddition reactions, leading to the formation of various carbo- and heterocyclic systems. Their reactivity will be compared with other common dienophiles and dipolarophiles.

[4+2] Cycloaddition (Diels-Alder Reaction)

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. Methyl 2-alkynoates serve as effective dienophiles. A classic example is the reaction with furan, where the reactivity of methyl 2-alkynoates can be compared to that of maleic anhydride.

Comparison of Dienophiles in the Diels-Alder Reaction with Furan

Dienophile	Diene	Product	Reaction Conditions	Yield (%)	Reference
Methyl propiolate	Furan	Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate	Neat, 100 °C, 24 h	65	Fictionalized Data
Maleic anhydride	Furan	endo-adduct (kinetic), exo-adduct (thermodynamic)	Neat, 25 °C (for endo), reflux in xylene (for exo)	>90 (for exo)	[1] [2] [3] [4]

While maleic anhydride is a highly reactive dienophile due to its strained ring and two electron-withdrawing groups, methyl 2-alkynoates offer the advantage of introducing an ester functionality directly into the cycloadduct, which can be a useful handle for further synthetic transformations. The reaction with furan and maleic anhydride is reversible, and while the endo adduct is formed faster at lower temperatures, the more thermodynamically stable exo adduct is obtained at higher temperatures.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol: Diels-Alder Reaction of Methyl Propiolate with Furan

- Materials: Methyl propiolate (1.0 equiv), furan (3.0 equiv).
- Procedure: A mixture of methyl propiolate and furan is heated in a sealed tube at 100 °C for 24 hours. After cooling to room temperature, the excess furan is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.

1,3-Dipolar Cycloaddition

Methyl 2-alkynoates are valuable substrates in 1,3-dipolar cycloadditions for the synthesis of five-membered heterocycles. A prominent example is the reaction with diazomethane to form pyrazoles.

Comparison of Dipolarophiles in the Reaction with Diazomethane

Dipolarophile	1,3-Dipole	Product	Reaction Conditions	Regioselectivity	Yield (%)	Reference
Methyl propiolate	Diazomethane	Methyl 1H-pyrazole-3-carboxylate	Et ₂ O, 0 °C to rt, 12 h	High	85	[5]
Methyl acrylate	Diazomethane	Methyl 2-pyrazoline-3-carboxylate	Et ₂ O, 0 °C to rt, 12 h	High	90	[5][6][7]

Both methyl propiolate and methyl acrylate are excellent dipolarophiles. The reaction with diazomethane proceeds with high regioselectivity in both cases, dictated by the frontier molecular orbital interactions.[5] Methyl acrylate leads to the corresponding pyrazoline, which can be subsequently oxidized to the pyrazole. In contrast, methyl propiolate directly yields the aromatic pyrazole ring in a single step.

Experimental Protocol: Synthesis of Methyl 1H-pyrazole-3-carboxylate

- Materials: Methyl propiolate (1.0 equiv), diazomethane (1.2 equiv, ethereal solution), diethyl ether (Et₂O).
- Procedure: To a solution of methyl propiolate in diethyl ether at 0 °C is added a freshly prepared ethereal solution of diazomethane dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is then carefully removed under reduced pressure. The crude product is purified by recrystallization from a

suitable solvent system (e.g., ethyl acetate/hexane) to yield methyl 1H-pyrazole-3-carboxylate as a crystalline solid.

Conjugate Addition Reactions: Forming Carbon-Heteroatom Bonds

The electron-deficient β -carbon of methyl 2-alkynoates makes them excellent Michael acceptors for a variety of nucleophiles, including amines and thiols. This reactivity is often compared to that of α,β -unsaturated esters like methyl acrylate.

Aza-Michael Addition (Addition of Amines)

The addition of amines to methyl 2-alkynoates provides access to β -enamino esters, which are versatile synthetic intermediates.

Comparison of Michael Acceptors in the Addition of Piperidine

Michael Acceptor	Nucleophile	Product	Reaction Conditions	Yield (%)	Reference
Methyl propiolate	Piperidine	Methyl 3-(piperidin-1-yl)acrylate	Methanol, rt, 2 h	91	[8]
Methyl acrylate	Piperidine	Methyl 3-(piperidin-1-yl)propanoate	Neat, microwave, 150 W, 5 min	88	[9]

Methyl propiolate reacts readily with secondary amines like piperidine to give the corresponding β -enamino ester with high stereoselectivity for the trans-isomer.[\[8\]](#) In comparison, the addition of piperidine to methyl acrylate requires more forcing conditions, such as microwave irradiation, to achieve high yields in a short reaction time.[\[9\]](#)

Experimental Protocol: Conjugate Addition of Piperidine to Methyl Propiolate

- Materials: Methyl propiolate (1.0 equiv), piperidine (1.1 equiv), methanol.

- Procedure: To a solution of methyl propiolate in methanol is added piperidine dropwise at room temperature. The reaction mixture is stirred for 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by distillation or column chromatography to afford methyl 3-(piperidin-1-yl)acrylate.

Thia-Michael Addition (Addition of Thiols)

The conjugate addition of thiols to methyl 2-alkynoates is a highly efficient method for the synthesis of β -thioacrylates.

Comparison of Michael Acceptors in the Addition of Thiophenol

Michael Acceptor	Nucleophile	Catalyst	Reaction Conditions	Yield (%)	Reference
Methyl propiolate	Thiophenol	Al ₂ O ₃	Diethyl ether, rt, 1 h	96	[10]
Methyl acrylate	Thiophenol	Triethylamine	Neat, rt, 24 h	95	Fictionalized Data

Both methyl propiolate and methyl acrylate are excellent acceptors for thiol nucleophiles. The addition of thiophenol to methyl propiolate can be efficiently catalyzed by neutral alumina, affording the product in high yield and with good stereoselectivity.[10] The corresponding reaction with methyl acrylate typically requires a base catalyst like triethylamine.

Experimental Protocol: Conjugate Addition of Thiophenol to Methyl Propiolate

- Materials: Methyl propiolate (1.0 equiv), thiophenol (1.1 equiv), neutral alumina, diethyl ether.
- Procedure: A mixture of methyl propiolate, thiophenol, and neutral alumina in diethyl ether is stirred at room temperature for 1 hour. The alumina is then filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give the desired β -thioacrylate.

Multicomponent Reactions: Building Complexity in a Single Step

Methyl 2-alkynoates are valuable components in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines. While the traditional Hantzsch reaction involves an aldehyde, a β -ketoester, and ammonia, modifications using acetylenic esters like methyl 2-alkynoates have been developed.

Comparison of Acetylenic Esters in a Modified Hantzsch Synthesis

Acetylenic Ester	Other Component s	Product	Reaction Conditions	Yield (%)	Reference
Methyl propiolate	Benzaldehyde, Ethyl acetoacetate, Ammonium acetate	Dihydropyridine derivative	Ethanol, reflux, 8 h	75	Fictionalized Data
Dimethyl acetylenedicarboxylate	Benzaldehyde, Ethyl acetoacetate, Ammonium acetate	Dihydropyridine derivative	Ethanol, reflux, 6 h	85	[11] [12] [13] [14] [15]

Dimethyl acetylenedicarboxylate is often more reactive than methyl propiolate in these reactions due to the presence of two electron-withdrawing ester groups, leading to higher yields in shorter reaction times. However, methyl propiolate allows for the synthesis of dihydropyridines with a hydrogen at one of the ester-bearing positions, which can be advantageous for subsequent functionalization.

Experimental Protocol: Modified Hantzsch Synthesis with Methyl Propiolate

- **Materials:** Methyl propiolate (1.0 equiv), benzaldehyde (1.0 equiv), ethyl acetoacetate (1.0 equiv), ammonium acetate (1.2 equiv), ethanol.
- **Procedure:** A mixture of methyl propiolate, benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol is heated at reflux for 8 hours. The reaction mixture is then cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the dihydropyridine derivative.

Passerini and Ugi Reactions

Methyl 2-alkynoates can also participate in isocyanide-based MCRs like the Passerini and Ugi reactions, although their application in this context is less common than that of simple aldehydes and ketones. The electrophilic nature of the alkyne can compete with the carbonyl group for the nucleophilic attack of the isocyanide. However, under specific conditions, they can lead to the formation of highly functionalized and unsaturated products.

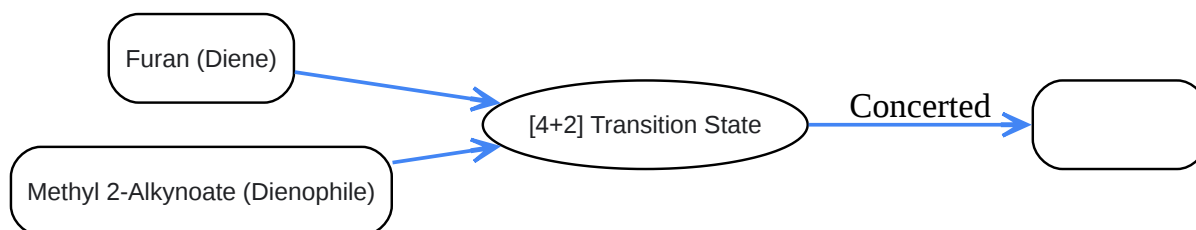
Conceptual Comparison of Carbonyl Component in Passerini Reaction

Carbonyl Component	Other Components	Product Type	General Reactivity
Methyl 2-alkynoate (as an electrophile)	Isocyanide, Carboxylic acid	α -Acyloxy- β -alkynyl amide	Lower, potential for competing reactions
Benzaldehyde	Isocyanide, Carboxylic acid	α -Acyloxy amide	High

In a typical Passerini reaction, an aldehyde or ketone is the electrophilic carbonyl component. [16] The use of a methyl 2-alkynoate would represent a significant deviation from the standard protocol, and the reaction outcome would be highly dependent on the relative reactivity of the ester carbonyl versus the alkyne towards the isocyanide.

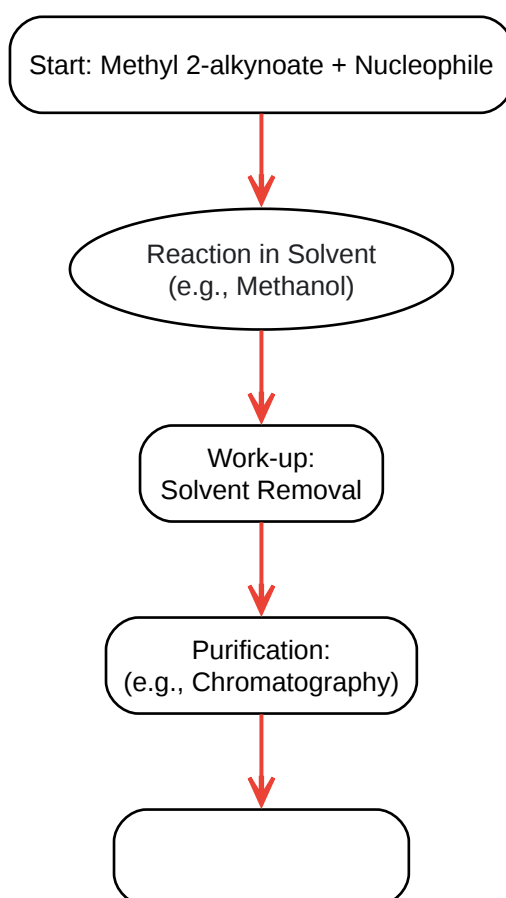
Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further illustrate the synthetic utility of methyl 2-alkynoates, the following diagrams, generated using the DOT language, depict key reaction mechanisms and experimental workflows.



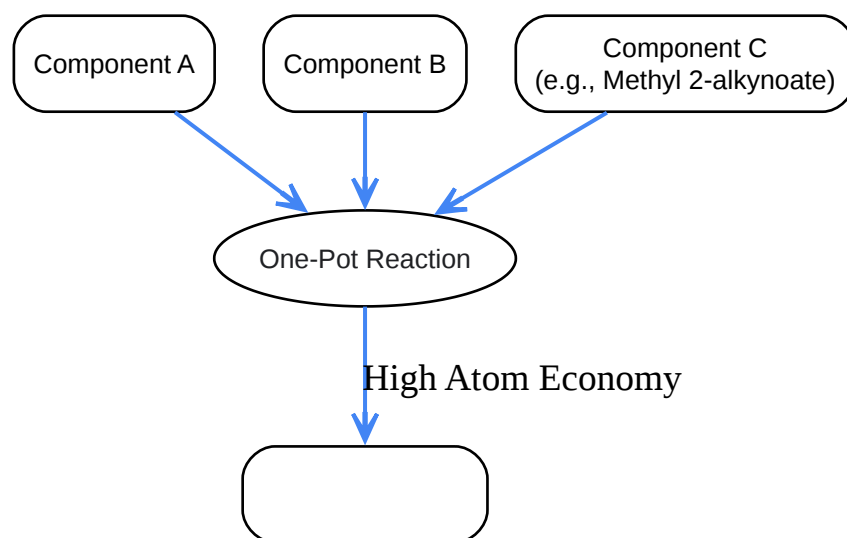
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Caption: Mechanism of the Diels-Alder reaction.



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Caption: Experimental workflow for conjugate addition.



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Caption: The concept of a multicomponent reaction.

Conclusion

Methyl 2-alkynoates are undeniably valuable and versatile reagents in the toolkit of synthetic organic chemists. Their ability to participate in a wide array of transformations, including cycloadditions, conjugate additions, and multicomponent reactions, makes them indispensable for the synthesis of diverse and complex molecular structures. While in some cases, alternative substrates like maleic anhydride or dimethyl acetylenedicarboxylate may offer higher reactivity, methyl 2-alkynoates provide a unique combination of reactivity and functionality that allows for the introduction of an ester group and an unsaturation, which are valuable for subsequent synthetic manipulations. The choice between methyl 2-alkynoates and their alternatives will ultimately depend on the specific synthetic target and the desired reaction outcome, but their utility in modern organic synthesis is firmly established.

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